molecular formula C14H17N3 B8325305 Bis[2-(4-pyridyl)ethyl]amine

Bis[2-(4-pyridyl)ethyl]amine

Cat. No. B8325305
M. Wt: 227.30 g/mol
InChI Key: FQYBFSCQCRQBPT-UHFFFAOYSA-N
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Patent
US06017919

Procedure details

A mixture of 3-hydroxy4-methoxy-2-nitrobenzaldehyde and 3-hydroxy4-methoxy-6-nitrobenzaldehyde, and DMF (700 ml) were mixed, and potassium carbonate (136.7 mg, 989 mmol) and bromopentane (122.7 ml, 989 mmol) were successively added to this solution. The reaction mixture was stirred at 100° C. for 4 hours and fltered. Water (600 ml) and hexane-ethyl acetate (1:1, 600 ml) were added to the filtrate for separation. The aqueous layer was extracted with hexane-ethyl acetate (1:1, 600 ml). The organic layers were combined, and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was evaporated. The precipitated crystals were collected by filtration to give 4-methoxy-6-nitro-3-pentyloxybenzaldehyde (2)) (90.1 g, 44%) as yellow crystals. The filtrate after filtration of said crystals was further evaporated to give 4-methoxy-2-nitro-3-pentyloxybenzaldehyde (1) (117 g, 58%) as a red oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
136.7 mg
Type
reactant
Reaction Step Two
Quantity
122.7 mL
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC1[C:3]([N+:12]([O-])=O)=[C:4]([CH:7]=[CH:8][C:9]=1OC)C=O.OC1C=[C:18]([C:21]([N+:26]([O-])=O)=CC=1OC)C=O.[C:29](=O)([O-])[O-].[K+].[K+].BrC[CH2:37][CH2:38][CH2:39][CH3:40].C[N:42]([CH:44]=O)[CH3:43]>CCCCCC.C(OCC)(=O)C.O>[N:42]1[CH:44]=[CH:40][C:39]([CH2:38][CH2:37][NH:26][CH2:21][CH2:18][C:7]2[CH:4]=[CH:3][N:12]=[CH:9][CH:8]=2)=[CH:29][CH:43]=1 |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(=C(C=O)C=CC1OC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=O)C(=CC1OC)[N+](=O)[O-]
Name
Quantity
700 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
136.7 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
122.7 mL
Type
reactant
Smiles
BrCCCCC
Step Three
Name
hexane ethyl acetate
Quantity
600 mL
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with hexane-ethyl acetate (1:1, 600 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CCNCCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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